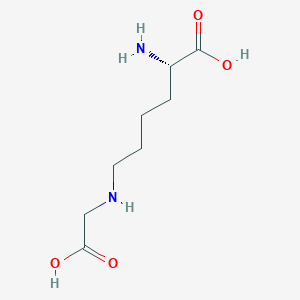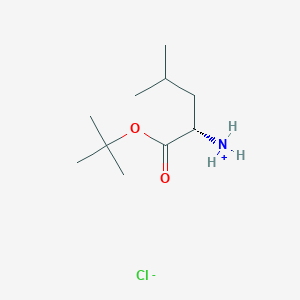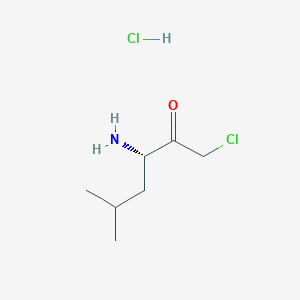
L-Alanine 4-nitroanilide hydrochloride
Descripción general
Descripción
L-Alanine 4-nitroanilide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and biochemical research. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a propionamide moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
L-Alanine 4-nitroanilide hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemical Research: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride interacts with several enzymes and proteins. It is a substrate for serine proteases and L-alanine aminopeptidase . When acted upon by these enzymes, the compound is cleaved, resulting in the release of pNA .
Cellular Effects
The effects of (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride on cells are largely dependent on its interactions with enzymes. For instance, its cleavage by L-alanine aminopeptidase can lead to changes in cellular processes . More detailed studies are needed to fully understand its cellular effects.
Molecular Mechanism
The molecular mechanism of action of (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride involves its interaction with enzymes. As a substrate for serine proteases and L-alanine aminopeptidase, it undergoes enzymatic cleavage, leading to the release of pNA .
Metabolic Pathways
Given its role as a substrate for certain enzymes, it is likely involved in specific enzymatic pathways .
Subcellular Localization
Given its interactions with enzymes, it may be localized to areas of the cell where these enzymes are present .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine 4-nitroanilide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Aminopropionamide and 4-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions (0-5°C) to ensure the selective formation of the desired product.
Catalysts and Reagents: Catalysts like triethylamine or pyridine are often used to facilitate the reaction, along with reagents such as hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Purification Techniques: Employing advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine 4-nitroanilide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Dichloromethane, tetrahydrofuran, methanol.
Major Products Formed
Reduction: Formation of (S)-2-Amino-N-(4-aminophenyl)propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenethylamine hydrochloride: Similar in structure but lacks the propionamide moiety.
2-(4-Nitrophenyl)ethylamine hydrochloride: Similar but with a different substitution pattern on the ethylamine chain.
Uniqueness
L-Alanine 4-nitroanilide hydrochloride is unique due to the presence of both the amino and nitrophenyl groups, along with the propionamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
(2S)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRLSXNWLNHQR-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185660 | |
| Record name | (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31796-55-1 | |
| Record name | L-Alanine-4-nitroanilide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31796-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031796551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-N-(4-nitrophenyl)propionamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















